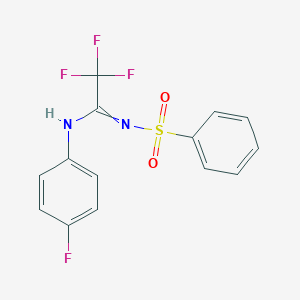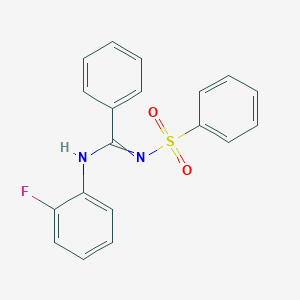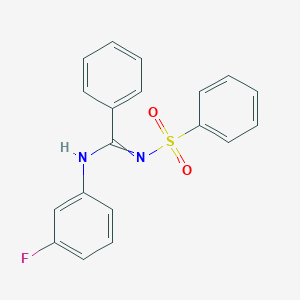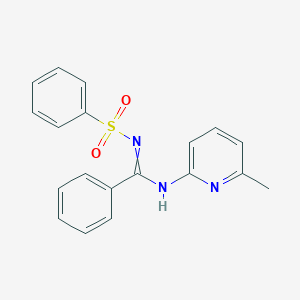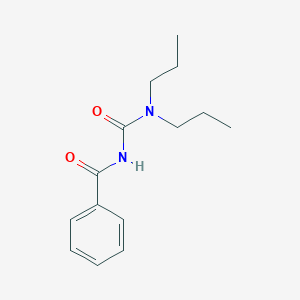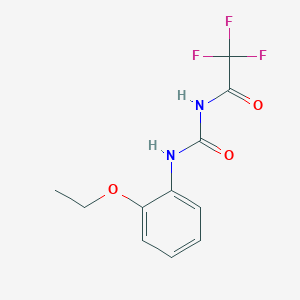![molecular formula C23H29N3O2 B284219 2,2-dimethyl-N-{3-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]propyl}propanamide](/img/structure/B284219.png)
2,2-dimethyl-N-{3-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]propyl}propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-dimethyl-N-{3-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]propyl}propanamide is a synthetic compound that belongs to the class of benzimidazole derivatives. This compound has gained significant attention in the scientific community due to its potential pharmacological properties.
Wirkmechanismus
The mechanism of action of 2,2-dimethyl-N-{3-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]propyl}propanamide is not fully understood. However, it has been proposed that this compound may exert its antitumor activity by inhibiting the proliferation of cancer cells and inducing apoptosis. It has also been suggested that this compound may inhibit the activity of certain enzymes involved in tumor growth.
Biochemical and Physiological Effects:
Studies have shown that 2,2-dimethyl-N-{3-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]propyl}propanamide can induce apoptosis in cancer cells by upregulating the expression of pro-apoptotic proteins and downregulating the expression of anti-apoptotic proteins. This compound has also been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2,2-dimethyl-N-{3-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]propyl}propanamide in lab experiments is its potent antitumor activity. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on 2,2-dimethyl-N-{3-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]propyl}propanamide. One area of research could be to investigate the potential of this compound as a therapeutic agent for the treatment of cancer. Another area of research could be to explore the use of this compound in the treatment of inflammatory and oxidative stress-related diseases. Additionally, further studies could be conducted to elucidate the mechanism of action of this compound and to improve its solubility in water for in vivo applications.
Synthesemethoden
The synthesis of 2,2-dimethyl-N-{3-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]propyl}propanamide involves the reaction of 2-phenylethanol with 1,2-diaminobenzene in the presence of a base to form 1-(2-phenoxyethyl)-1H-benzimidazole. The resulting compound is then reacted with 3-bromo-N,N-dimethylpropanamide in the presence of a base to form 2,2-dimethyl-N-{3-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]propyl}propanamide.
Wissenschaftliche Forschungsanwendungen
2,2-dimethyl-N-{3-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]propyl}propanamide has been studied extensively for its potential pharmacological properties. It has been found to exhibit potent antitumor activity in vitro and in vivo. In addition, this compound has also been shown to possess anti-inflammatory, antiviral, and antioxidant properties.
Eigenschaften
Molekularformel |
C23H29N3O2 |
|---|---|
Molekulargewicht |
379.5 g/mol |
IUPAC-Name |
2,2-dimethyl-N-[3-[1-(2-phenoxyethyl)benzimidazol-2-yl]propyl]propanamide |
InChI |
InChI=1S/C23H29N3O2/c1-23(2,3)22(27)24-15-9-14-21-25-19-12-7-8-13-20(19)26(21)16-17-28-18-10-5-4-6-11-18/h4-8,10-13H,9,14-17H2,1-3H3,(H,24,27) |
InChI-Schlüssel |
MUQZNPWVIRZSRZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)NCCCC1=NC2=CC=CC=C2N1CCOC3=CC=CC=C3 |
Kanonische SMILES |
CC(C)(C)C(=O)NCCCC1=NC2=CC=CC=C2N1CCOC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-methoxy-N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B284141.png)
![N-{6-[(tert-butylamino)sulfonyl]-1,3-benzothiazol-2-yl}-2-(2-thienyl)acetamide](/img/structure/B284145.png)
![N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2,5-dimethylbenzenesulfonamide](/img/structure/B284152.png)
![N-{4-[(isopropylamino)sulfonyl]phenyl}-2-pyridinecarboxamide](/img/structure/B284154.png)
![N-[4-(morpholin-4-ylsulfonyl)phenyl]pyridine-2-carboxamide](/img/structure/B284158.png)
![N-{4-[(propylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide](/img/structure/B284161.png)
![N-[6-(1-piperidinyl)-4-pyrimidinyl]-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B284167.png)
![1-(6-Methoxypyrimidin-4-yl)-3-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B284168.png)
